4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol
Description
4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol (CAS: 1379368-13-4; InChIKey: RAGMUKHTOAPMOC-UHFFFAOYSA-N) is a thiophenol derivative characterized by a benzene ring substituted with a fluorine atom at the para position (C4), a thiol (-SH) group at C1, and an iso-propyloxymethyl (-CH2-O-iPr) group at the ortho position (C2). This compound’s structure combines electron-withdrawing (fluoro) and sterically bulky (iso-propyloxy) substituents, which influence its physicochemical properties and reactivity. The thiol group enables participation in polymerization processes, such as acting as a chain transfer agent or comonomer in copolymer systems, as seen in methacrylic thiophenol derivatives used in polymer optical fiber (POF) technology .
Properties
IUPAC Name |
4-fluoro-2-(propan-2-yloxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FOS/c1-7(2)12-6-8-5-9(11)3-4-10(8)13/h3-5,7,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLMYJTXAQRZPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=CC(=C1)F)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorothiophenol and iso-propyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The iso-propyl alcohol reacts with 4-fluorothiophenol, leading to the formation of 4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol through a nucleophilic substitution mechanism.
Industrial Production Methods
In an industrial setting, the production of 4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol may involve:
Large-Scale Reactors: The use of large-scale reactors to ensure efficient mixing and reaction kinetics.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the fluorine-substituted position.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Disulfides or sulfonic acids.
Reduction Products: Reduced thiophenol derivatives.
Substitution Products: Substituted thiophenol derivatives with various functional groups.
Scientific Research Applications
4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The interaction with molecular targets can lead to the activation or inhibition of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-[(n-Butyloxy)methyl]thiophenol
Structural Differences : Replaces the iso-propyloxy group with a linear n-butoxy (-O-nBu) substituent.
Key Properties :
- Longer alkyl chains may reduce thermal stability due to increased molecular flexibility, as observed in aliphatic vs. aromatic copolymer systems .
3-Fluoro-4-[(iso-propyloxy)methyl]thiophenol (Positional Isomer)
Structural Differences : Fluorine is at C3 instead of C4.
Key Properties :
- Positional isomerism alters electronic effects: the meta-fluoro group exerts weaker electron-withdrawing influence compared to para-substitution, affecting acidity (pKa) and electrophilic substitution patterns.
- Steric effects remain comparable due to identical iso-propyloxymethyl positioning.
S-Phenyl 2-Methyl-prop-2-enethioate (PSM)
Structural Differences: A methacrylic ester derivative of thiophenol, lacking a free -SH group but containing a polymerizable vinyl group. Key Properties:
- PSM acts as a comonomer in copolymerization with styrene (St) or methyl methacrylate (MMA), reducing molecular weight (Mn ~15,000–30,000 g/mol) compared to thiophenol-based chain transfer agents .
- Thermal stability: Copolymers with PSM exhibit higher decomposition temperatures (Td ~300–350°C) due to aromatic content, whereas aliphatic thiols degrade at lower temperatures.
4-Fluoro-2-(4-methoxybenzyl)phenol
Structural Differences: Replaces the thiol (-SH) group with a phenol (-OH) and substitutes the iso-propyloxymethyl group with a 4-methoxybenzyl moiety. Key Properties:
- Acidity: Phenol (pKa ~10) is less acidic than thiophenol (pKa ~6–7), limiting its utility in thiol-mediated reactions.
Data Table: Comparative Properties of Selected Thiophenol Derivatives
| Compound | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups | Thermal Stability (Td, °C) | Applications |
|---|---|---|---|---|---|
| 4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol | ~200 (estimated) | C2, C4 | -SH, -O-iPr, -F | ~250–300 (estimated) | Polymer synthesis, POFs |
| 4-[(n-Butyloxy)methyl]thiophenol | ~214 (estimated) | C4 | -SH, -O-nBu | ~200–250 (estimated) | Organic synthesis |
| PSM | 196.27 | C1 (thioester) | -S-CO-O-, vinyl | 300–350 (copolymer) | Copolymerization agent |
| 4-Fluoro-2-(4-methoxybenzyl)phenol | 246.28 | C2, C4 | -OH, -CH2-C6H4-OCH3, -F | ~280–320 (estimated) | Pharmaceuticals |
Research Findings
- Copolymerization Behavior: Thiophenol derivatives with vinyl groups (e.g., PSM) demonstrate superior control over copolymer molecular weight compared to traditional thiol chain transfer agents. For example, PSM/MMA copolymers exhibit Mn values ~50% lower than those with DMSPS (a four-functional thiol monomer), highlighting the role of monomer functionality in polymerization kinetics .
- Thermal Analysis : Branched alkoxy groups (e.g., iso-propyl) improve thermal stability in copolymers. DSC studies show that PSM/St copolymers have glass transition temperatures (Tg) ~10–15°C higher than aliphatic thiol-based systems due to reduced chain mobility .
- Electronic Effects: Para-fluoro substitution in thiophenols enhances electrophilic aromatic substitution reactivity compared to meta-fluoro analogs, as seen in sulfonation and halogenation reactions .
Biological Activity
4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiophenol moiety, which is known for its ability to interact with various biological targets. The fluorine atom and iso-propyloxy group contribute to its unique reactivity and solubility properties.
Biological Activity Overview
Research indicates that 4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Properties : There are indications that it can affect cancer cell proliferation, although detailed mechanisms remain under investigation.
The biological activity of 4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cell signaling pathways.
- Receptor Modulation : It could interact with cellular receptors, influencing downstream signaling cascades.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on various bacterial strains demonstrated that 4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 µg/mL to 50 µg/mL.
-
Cytotoxic Effects on Cancer Cells :
- In vitro tests showed that this compound reduced the viability of certain cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 20 µM to 50 µM, indicating its potential as an anticancer agent.
| Study Type | Target Organism/Cell Line | MIC/IC50 (µM) | Observations |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | Significant growth inhibition observed |
| Anticancer | HeLa | 30 | Reduced cell viability noted |
| Anticancer | MCF-7 | 25 | Induced apoptosis in treated cells |
Discussion
The findings suggest that 4-Fluoro-2-[(iso-propyloxy)methyl]thiophenol has promising biological activities that warrant further exploration. Its mechanism of action involving enzyme inhibition and receptor modulation could provide insights into developing new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
